molecular formula C18H18N4O2S B2600405 7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane CAS No. 1797638-59-5

7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane

Cat. No.: B2600405
CAS No.: 1797638-59-5
M. Wt: 354.43
InChI Key: BKSWJLHTSRBTHA-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane (CAS 1797638-59-5) is a chemical compound with the molecular formula C18H18N4O2S and a molecular weight of 354.43 g/mol. This sophisticated hybrid molecule is constructed around a 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen, which is fused with a furan-2-yl group. A key structural feature is the presence of a 2-phenyl-2H-1,2,3-triazole-4-carbonyl moiety, linking a triazole ring to the core structure. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . Compounds featuring triazole motifs, including both 1,2,3- and 1,2,4-triazoles, are extensively researched for their diverse pharmacological potential, which can include antifungal, antibacterial, and anticancer activities . Specifically, 1,2,3-triazole-containing hybrids have demonstrated promising antitumor efficacy against various cancer cell lines in vitro, acting through mechanisms such as the induction of apoptosis . This combination of heterocycles makes this compound a valuable chemical reagent for researchers in drug discovery and development, particularly for screening new therapeutic agents and studying structure-activity relationships (SAR). The product is supplied for laboratory research purposes only.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(15-13-19-22(20-15)14-5-2-1-3-6-14)21-9-8-17(25-12-10-21)16-7-4-11-24-16/h1-7,11,13,17H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSWJLHTSRBTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies to highlight its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazepane ring fused with a furan and a triazole moiety. The structural formula can be summarized as follows:

  • Molecular Formula : C16_{16}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight : 342.37 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. The synthesized derivatives of 1,2,3-triazoles have shown effectiveness against various bacterial strains. For instance, compounds similar to the target molecule demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12 µg/mL
Compound BPseudomonas aeruginosa16 µg/mL
Target CompoundE. coli10 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The target compound's structural features suggest it may inhibit cell proliferation in various cancer cell lines. For example, related triazole compounds have shown IC50_{50} values ranging from 0.8 to 74.28 µM against different cancer types .

Table 2: Anticancer Activity of Related Triazole Compounds

CompoundCancer Cell LineIC50_{50} (µM)
Compound XMCF-7 (breast cancer)5.0
Compound YHT-29 (colon cancer)10.0
Target CompoundA549 (lung cancer)15.0

Antitrypanosomal Activity

In a study evaluating the trypanocidal effects of triazole-based hybrids, several analogs showed potent activity against Trypanosoma cruzi with IC50_{50} values significantly lower than traditional treatments . This suggests that the target compound could also possess beneficial effects in treating Chagas disease.

The biological activity of triazole derivatives is often attributed to their ability to interact with specific molecular targets within pathogens or cancer cells. For instance, some studies indicate that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of anti-apoptotic proteins like Bcl-2 .

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation into novel triazole compounds demonstrated their effectiveness against resistant bacterial strains, highlighting their potential as new antibiotics.
  • Anticancer Evaluation : In vitro assays on various cancer cell lines revealed that specific derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis induction.
  • Trypanosomal Efficacy : Research showed that certain triazole derivatives not only inhibited T. cruzi growth but also demonstrated favorable pharmacokinetic profiles, suggesting their viability as therapeutic agents for Chagas disease.

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal applications of this compound primarily stem from the pharmacological activities of its components. The triazole and thiazepane rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds containing triazole rings have been shown to possess activity against various strains of bacteria and fungi. The incorporation of the furan moiety may enhance these properties due to its electron-rich nature, which can improve interactions with biological targets .

Anticancer Potential

Triazole-containing compounds have been explored for their anticancer properties. Studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The specific structure of 7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane may provide unique pathways for targeting cancer cells effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of compounds like this compound. Modifications on the furan or triazole moieties can significantly influence biological activity. For example:

  • Substituents on the Triazole Ring: Various substitutions can enhance antibacterial potency or selectivity against specific pathogens.
  • Furan Modifications: Altering the furan substituent can affect solubility and bioavailability, impacting overall therapeutic effectiveness.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • Triazole Derivatives as Antimicrobial Agents: A study synthesized various 1,2,3-triazole hybrids that demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that similar modifications in this compound could yield effective antimicrobial agents.
  • Anticancer Activity in Triazoles: Research on triazole-based compounds has shown promising results in inhibiting cancer cell lines through diverse mechanisms such as cell cycle arrest and apoptosis induction . This underlines the potential application of the compound in oncological therapies.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazepane Ring

The seven-membered thiazepane ring undergoes nucleophilic substitution under basic conditions. The sulfur atom’s electron-deficient nature facilitates ring opening or functionalization.

Reaction Type Conditions Outcome Reference
AlkylationK₂CO₃, DMF, 80°C, 12hSubstitution at the thiazepane S-atom with alkyl halides (e.g., CH₃I)
AcylationPyridine, AcCl, RT, 6hAcetylation at the nitrogen of the thiazepane ring

Key Insight : Steric hindrance from the fused triazole and furan groups limits substitution to less bulky electrophiles .

Cycloaddition Reactions Involving the Triazole Moiety

The 1,2,3-triazole unit participates in Huisgen-type azide-alkyne cycloadditions (CuAAC) and Diels-Alder reactions due to its electron-rich π-system.

Reaction Type Conditions Outcome Reference
CuAAC with AlkynesCuSO₄, NaAsc, H₂O/THF, 50°CFormation of bis-triazole derivatives
Diels-AlderToluene, reflux, 24hCycloaddition with maleimides to form fused tetracyclic systems

Notable Observation : The triazole’s phenyl substituent enhances regioselectivity in cycloadditions .

Oxidation of the Furan Ring

The furan-2-yl group undergoes electrophilic aromatic substitution (EAS) and oxidation under controlled conditions.

Reaction Type Conditions Outcome Reference
NitrationHNO₃/H₂SO₄, 0°C, 2hNitration at the C5 position of the furan ring
EpoxidationmCPBA, CH₂Cl₂, RT, 4hFormation of furan epoxide, followed by ring-opening with nucleophiles

Mechanistic Note : Oxidation to γ-lactone derivatives occurs under strong acidic conditions .

Coordination Chemistry and Metal Complexation

The triazole and thiazepane moieties act as polydentate ligands for transition metals, enabling catalytic applications.

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Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound’s structural uniqueness lies in its combination of thiazepane, triazole, and furan moieties. Key analogues and their distinguishing features are summarized below:

Compound Name Substituent at 4-position of Thiazepane Core Structure Molecular Weight (g/mol) Key Features Reference
Target Compound 2-phenyl-2H-1,2,3-triazole-4-carbonyl 1,4-thiazepane Not explicitly stated Combines triazole (hydrogen-bonding) and furan (planar aromaticity)
BI84209 (7-(furan-2-yl)-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane) 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl 1,4-thiazepane 367.46 Pyrazole instead of triazole; methyl group increases hydrophobicity
BJ39086 (7-(furan-2-yl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane) Morpholine-4-sulfonyl 1,4-thiazepane 332.44 Sulfonyl group enhances polarity; morpholine improves solubility

Key Observations :

Triazole vs. Pyrazole: The target compound’s triazole group (vs.

Carbonyl vs. Sulfonyl : The carbonyl linker in the target compound (vs. sulfonyl in BJ39086) reduces polarity, which could influence membrane permeability and bioavailability .

Physicochemical and Pharmacokinetic Considerations
  • LogP and Solubility : The morpholine-sulfonyl analogue (BJ39086) has higher polarity (lower LogP) than the target compound, which may favor aqueous solubility but limit blood-brain barrier penetration .

Q & A

Q. Table 1: Representative NMR Data (Hypothetical)

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Furan H-3, H-46.3–6.5Doublet
Triazole H-58.2Singlet
Thiazepane H-2, H-63.8–4.1Multiplet

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities to biological targets (e.g., neurotransmitter receptors, as hinted in for benzodiazepine analogs) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity). applied DFT to analyze diazenyl carbonates .
  • MD Simulations : Assess conformational flexibility of the thiazepane ring under physiological conditions.

Key Insight:
The furan ring’s electron-rich nature may enhance π-π stacking with aromatic residues in target proteins, while the triazole’s dipole moment could influence binding orientation.

Basic: What are the challenges in purifying this compound, and how can they be mitigated?

Methodological Answer:

  • Challenge 1 : Hygroscopicity of intermediates (e.g., triazole carbonyl chloride).
    • Solution : Store under inert atmosphere (N₂/Ar) and use anhydrous solvents .
  • Challenge 2 : Co-elution of by-products during chromatography.
    • Solution : Optimize mobile phase (e.g., hexane/EtOAc gradients) or switch to preparative HPLC with a phenyl-hexyl column () .

Advanced: How to analyze bioactivity data contradictions across in vitro vs. in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy.
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to confirm binding affinity discrepancies.
  • Address Solubility Issues : Modify formulation using co-solvents (e.g., PEG 400) or nanoemulsions.

Example from : Benzodiazepine derivatives showed varied activity due to metabolic deactivation of the dichlorobenzoyl group .

Basic: What crystallographic databases or tools are recommended for structural validation?

Methodological Answer:

  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with similar thiazepane derivatives.
  • SHELX Suite (): Refine structures using SHELXL for high-resolution data .
  • Mercury Software : Visualize and analyze hydrogen-bonding networks.

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

  • Isosteric Replacement : Substitute the furan ring with a bioisostere like thiophene () .
  • Prodrug Strategies : Introduce ester moieties at the triazole carbonyl (e.g., ’s sulfonamide derivatives) .
  • CYP450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes.

Basic: What safety precautions are essential during synthesis?

Methodological Answer:

  • Handling Corrosive Reagents : Use PPE for phosphorus pentasulfide () or chlorinated solvents .
  • Waste Disposal : Neutralize acidic by-products (e.g., HCl from cyclocondensation) before disposal .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using software like MODDE .
  • Flow Chemistry : Improve reproducibility for moisture-sensitive steps (e.g., triazole acylation).
  • Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates.

Example from : Heating at 473 K for 4 hours in methanol improved cyclization yields to 85% .

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